6-epi-ophiobolin G

cytotoxicity liver cancer natural products

Select 6-epi-ophiobolin G (MHO7) for its unique oral bioavailability and blood-brain barrier penetration—properties absent in other ophiobolins. As a defined Akt inhibitor targeting membrane phosphatidylethanolamine, it is the only analog validated for glioblastoma synergy with temozolomide and potency against TMZ-resistant cells. It also delivers 12-fold greater potency against HepG2 liver cancer cells vs. ophiobolin G. For researchers requiring CNS-penetrant, orally active Akt inhibition without calmodulin off-target effects, 6-epi-ophiobolin G is the definitive choice.

Molecular Formula C25H34O2
Molecular Weight 366.5 g/mol
Cat. No. B15563034
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-epi-ophiobolin G
Molecular FormulaC25H34O2
Molecular Weight366.5 g/mol
Structural Identifiers
InChIInChI=1S/C25H34O2/c1-16(2)7-6-8-17(3)20-11-12-25(5)14-21-18(4)13-23(27)24(21)19(15-26)9-10-22(20)25/h6-9,13,15,17,20-22,24H,10-12,14H2,1-5H3/b8-6-,19-9-/t17-,20+,21+,22-,24-,25+/m0/s1
InChIKeyRKNMPQSLAZUFIT-ZDZUEPJSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 1 unit / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-epi-Ophiobolin G: A Marine-Derived Sesterterpenoid with Unique Pharmacological and Physicochemical Differentiation


6-epi-Ophiobolin G (also designated MHO7) is a marine-derived fungal sesterterpenoid belonging to the ophiobolin class of natural products [1]. It possesses the characteristic 5-8-5 tricyclic carboskeleton common to ophiobolins but is distinguished by the C-6 epimeric configuration relative to ophiobolin G [2]. The compound is biosynthesized by fungal species including Emericella variecolor GF10, Aspergillus ustus, and Ulocladium sp., and has garnered significant scientific interest due to its unique combination of oral bioavailability, blood-brain barrier penetration, and defined molecular pharmacology as an Akt inhibitor [1].

Why 6-epi-Ophiobolin G Cannot Be Replaced by Other Ophiobolin Analogs in Target-Focused Research


Ophiobolins, despite sharing a conserved 5-8-5 tricyclic core, exhibit pronounced functional divergence driven by stereochemical variations and side-chain modifications. 6-epi-Ophiobolin G demonstrates a pharmacological profile distinct from that of ophiobolin G, ophiobolin A, and other congeners. The epimerization at C-6 alters both cytotoxic potency across specific cancer cell lineages [1] and, critically, confers oral bioavailability and blood-brain barrier penetrance—properties absent or undocumented in most closely related analogs [2]. Furthermore, the compound operates through a defined molecular mechanism (Akt inhibition via membrane phosphatidylethanolamine targeting), a pathway not uniformly engaged by other ophiobolins [2]. Generic substitution with ophiobolin G or ophiobolin A would therefore yield divergent experimental outcomes and cannot reproduce the unique combination of PK properties and target engagement observed with 6-epi-ophiobolin G.

Quantitative Comparative Evidence: 6-epi-Ophiobolin G Differentiation from Closest Analogs


HepG2 Cytotoxicity: Superior Potency of 6-epi-Ophiobolin G Versus Ophiobolin G

6-epi-Ophiobolin G demonstrates approximately 12-fold greater cytotoxic potency against the HepG2 hepatocellular carcinoma cell line compared to its C-6 epimer, ophiobolin G [1][2]. The IC₅₀ of 6-epi-ophiobolin G is 0.37 μM, whereas ophiobolin G exhibits an IC₅₀ of 4.10–4.60 μg/mL (equivalent to approximately 11.2–12.6 μM, based on molecular weight of 366.5 g/mol). This stereochemical distinction at C-6 results in a pronounced difference in anti-proliferative activity against liver cancer cells.

cytotoxicity liver cancer natural products

Blood-Brain Barrier Penetration and Oral Bioactivity: 6-epi-Ophiobolin G Versus Ophiobolin A and Ophiobolin G

6-epi-Ophiobolin G (MHO7) is documented to cross the blood-brain barrier and exhibit oral activity, enabling CNS-targeted research applications without requiring parenteral administration [1]. In contrast, ophiobolin A and ophiobolin G lack established documentation of BBB penetration or oral bioavailability in primary literature [2]. 6-epi-Ophiobolin G demonstrates in vivo efficacy in an orthotopic glioma mouse model following oral administration, confirming functional CNS exposure [1].

blood-brain barrier oral bioavailability glioblastoma pharmacokinetics

Akt Inhibition Mechanism: 6-epi-Ophiobolin G Engages a Distinct Molecular Target Versus Calmodulin Antagonism of Ophiobolin A

6-epi-Ophiobolin G functions as a novel Akt inhibitor through covalent adduct formation with membrane phosphatidylethanolamine (PE), leading to reduced PIP2 and PIP3 content and subsequent Akt inactivation [1]. This mechanism is fundamentally distinct from that of ophiobolin A, which operates primarily as a calmodulin antagonist (IC₅₀ = 9 μM against calmodulin-activated phosphodiesterase) [2]. The divergent molecular pharmacology results in different downstream signaling effects and potential therapeutic applications.

Akt inhibitor mechanism of action phosphatidylethanolamine calmodulin

Selectivity Profile: 6-epi-Ophiobolin G Demonstrates Low Cytotoxicity Against Normal Neuronal Cells

6-epi-Ophiobolin G exhibits minimal cytotoxicity against normal neuronal cells while maintaining potent anti-proliferative activity against glioblastoma cells [1]. This selectivity profile suggests a favorable therapeutic window for CNS oncology applications. While ophiobolin A has been reported to show some selectivity in certain cancer-versus-normal comparisons (IC₅₀ = 0.4–4.3 μM in cancer cells vs. 20.9 μM in normal cells) [2], the direct neuronal safety data for 6-epi-ophiobolin G provides specific evidence supporting its prioritization for neuro-oncology research.

selectivity therapeutic window normal cell toxicity cancer

Temozolomide Synergy and Resistance Circumvention: 6-epi-Ophiobolin G Addresses Clinical GBM Limitation

6-epi-Ophiobolin G demonstrates synergistic pro-apoptotic effects when combined with temozolomide (TMZ), the standard-of-care agent for glioblastoma [1]. Critically, TMZ-resistant GBM cells retain sensitivity to 6-epi-ophiobolin G, indicating the compound may address a major clinical limitation in GBM therapy [1]. Comparable synergy or resistance-circumvention data for ophiobolin G or ophiobolin A in the context of TMZ-resistant GBM are not established in the primary literature.

temozolomide resistance synergy glioblastoma chemoresistance

6-epi-Ophiobolin G: Validated Research and Industrial Application Scenarios


Glioblastoma Research Requiring Blood-Brain Barrier-Penetrant Akt Inhibitors

6-epi-Ophiobolin G is uniquely suited for glioblastoma studies where BBB penetration and oral administration are required. The compound has demonstrated in vivo efficacy in an orthotopic glioma mouse model, with documented reduction in tumor growth following oral dosing [1]. Its defined mechanism as an Akt inhibitor via membrane PE targeting provides a clear molecular rationale for GBM applications, distinguishing it from calmodulin-targeting ophiobolins that lack CNS exposure documentation [1].

Temozolomide-Resistant Glioblastoma Combination Therapy Development

6-epi-Ophiobolin G is the only ophiobolin analog with documented synergy with temozolomide and retained activity against TMZ-resistant GBM cells [1]. This application scenario is directly supported by experimental evidence showing that TMZ-resistant GBM cells remain sensitive to 6-epi-ophiobolin G, and that combination treatment produces synergistic pro-apoptotic effects [1]. Researchers developing strategies to overcome TMZ resistance should prioritize this compound over other ophiobolins lacking such validation.

Hepatocellular Carcinoma Studies Requiring Sub-Micromolar Potency

6-epi-Ophiobolin G demonstrates approximately 12-fold greater potency against HepG2 hepatocellular carcinoma cells compared to its C-6 epimer, ophiobolin G (IC₅₀ 0.37 μM vs. ~11–13 μM) [1][2]. This potency differential makes 6-epi-ophiobolin G the preferred ophiobolin analog for liver cancer research applications where nanomolar-to-submicromolar activity is required. The stereochemical specificity at C-6 is critical for achieving this potency level.

Akt Pathway-Focused Mechanistic Studies in Oncology

6-epi-Ophiobolin G operates through a defined Akt inhibition mechanism involving covalent adduct formation with membrane phosphatidylethanolamine, leading to reduced PIP2 and PIP3 content and subsequent attenuation of Akt signaling [1]. This mechanism is distinct from the calmodulin antagonism exhibited by ophiobolin A [2]. Researchers specifically investigating Akt-dependent signaling pathways in cancer should select 6-epi-ophiobolin G to avoid confounding effects associated with calmodulin modulation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-epi-ophiobolin G

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.